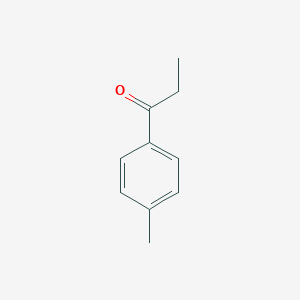

4’-Methylpropiophenon

Übersicht

Beschreibung

4'-Methylpropiophenone (MPP) is a chemical compound that has been the subject of various studies due to its relevance in pharmaceuticals and organic chemistry. It is a molecule that can be modified and used in different chemical reactions to produce a variety of compounds with potential therapeutic effects or for the development of materials with specific properties.

Synthesis Analysis

The synthesis of derivatives of MPP has been explored in several studies. For instance, the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides leads to multiple arylation through C-C and C-H bond cleavages, producing tetraarylethanes and phenylisochroman-3-ones . Another study focused on the synthesis of poly-4-[(2-methylphenyl)iminomethyl]phenol, which involved the use of various oxidants and provided insights into the optimal conditions for polymer yield and molecular weight . Additionally, the synthesis of 2-[4-[[[(substituted-phenyl)amino]carbonyl]amino]phenoxy]-2-methylpropionic acids demonstrated the ability to modulate the affinity of hemoglobin for oxygen, indicating potential medical applications .

Molecular Structure Analysis

The molecular structure and conformational stability of MPP have been investigated through combined experimental and theoretical studies. Techniques such as FT-IR, FT-Raman, and NMR spectroscopy, along with computational methods like DFT, have been used to analyze the vibrational spectra and predict the chemical shifts in MPP. These studies have provided a detailed interpretation of the spectra and insights into the electronic properties of the molecule, such as HOMO and LUMO energies, which indicate intramolecular charge transfer .

Chemical Reactions Analysis

MPP is involved in various chemical reactions, including electrocarboxylation, which has been studied under mild conditions. The efficiency of this reaction was shown to depend on the nucleophilic nitrogen atom and the OH group of the inductors used, highlighting the potential for enantiodiscrimination in the electrocarboxylation process . Furthermore, the solvatochromism of nitro-substituted phenolates derived from MPP has been explored, revealing their potential use as solvatochromic switches and probes for investigating solvent mixtures .

Physical and Chemical Properties Analysis

The physical and chemical properties of MPP and its derivatives have been characterized in various studies. Thermal stability, electrochemical properties, and solvatochromism are among the properties that have been examined. For example, the thermal stability and electrochemical properties of poly-4-[(2-methylphenyl)iminomethyl]phenol were studied, showing that the polymer is a semiconductor with specific HOMO and LUMO energy levels and an optical band gap, which are important for its potential applications . The solvatochromic behavior of nitro-substituted phenolates also provides valuable information about the interaction of these compounds with different solvents .

Wissenschaftliche Forschungsanwendungen

4’-Methylpropiophenon: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen

Halogenierungsreaktionen: this compound wird häufig in Halogenierungsreaktionen verwendet, bei denen es einen Prozess durchläuft, um Halogenatome in seine molekulare Struktur einzubauen. Ein Beispiel ist die Synthese von 2-Brom-4-methylpropiophenon, die durch Bromierung von this compound mit Brom erreicht wird .

Material für die organische Synthese: Diese Verbindung dient als Zwischenprodukt bei der Synthese verschiedener Pharmazeutika. Seine aromatische Ketonstruktur macht es zu einem wertvollen Vorläufer bei der Herstellung komplexerer organischer Verbindungen .

Elektrocarboxilierungsreaktionen: In der Elektrochemie wird this compound in Elektrocarboxilierungsreaktionen verwendet. Diese Reaktionen beinhalten die Bildung von Kohlenstoff-Kohlenstoff-Bindungen unter elektrochemischen Bedingungen, was für den Aufbau komplexer organischer Moleküle nützlich sein kann .

Lösemitteleigenschaften: Aufgrund seiner Löslichkeit in organischen Lösungsmitteln wie Chloroform und Hexan kann this compound als Lösungsmittel oder Lösungsvermittler in verschiedenen chemischen Reaktionen und Prozessen verwendet werden .

Nur für Forschungszwecke (RUO): Es ist für Forschungszwecke bestimmt, was seine Verwendung in experimentellen Umgebungen kennzeichnet, um seine Eigenschaften und potenziellen Anwendungen weiter zu untersuchen .

Wirkmechanismus

Target of Action

4’-Methylpropiophenone is an organic aromatic ketone, characterized by a propiophenone structure with a methyl substituent at the para position . It serves as a fundamental precursor for the synthesis of complex molecules by its reactive ketone group . It is used as an intermediate in the synthesis of 4-methylmethcathinone (4-MMC; mephedrone), a β-ketoamphetamine that falls under the category of synthetic cathinones . These synthetic cathinones are known to elicit stimulation of the central nervous system, resulting in psychoactive effects .

Mode of Action

Based on its chemical structure, it is likely that 4’-Methylpropiophenone has a similar mechanism of action to other stimulant drugs . It blocks the reuptake of, and stimulates the release of stimulant neurotransmitters such as serotonin, dopamine, and norepinephrine .

Biochemical Pathways

Given its role as a precursor in the synthesis of 4-mmc, it can be inferred that it may influence the biochemical pathways related to the action of 4-mmc, which includes the serotonin, dopamine, and norepinephrine pathways .

Pharmacokinetics

Its physical properties such as its solubility in organic solvents and water , and its boiling and melting points may influence its bioavailability.

Result of Action

Given its role as a precursor in the synthesis of 4-mmc, it can be inferred that it may contribute to the effects of 4-mmc, which include elevated blood pressure and heart rate, hyperthermia, increased glucose levels, heightened anxiety and panic attack risk, increased levels of cortisol, acth, oxytocin, prolactin, β-endorphin, growth hormone, adrenaline, norepinephrine, histamine, and immunosuppressive effects .

Safety and Hazards

Zukünftige Richtungen

The direct exploitation of ‘electrons’ as reagents in synthetic organic transformations is on the verge of a renaissance by virtue of its greenness, sustainability, atom economy, step economy and inherent safety . As such, 4’-Methylpropiophenone, with its unique properties and applications, is expected to play a significant role in this field .

Eigenschaften

IUPAC Name |

1-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-3-10(11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PATYHUUYADUHQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00201535 | |

| Record name | p-Methylpropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5337-93-9 | |

| Record name | 4′-Methylpropiophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5337-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Methylpropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005337939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Methylpropiophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Methylpropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-methylpropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-METHYLPROPIOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8490C17WAB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl hexahydropyrrolo[3,4-B]pyrrole-5(1H)-carboxylate](/img/structure/B145506.png)